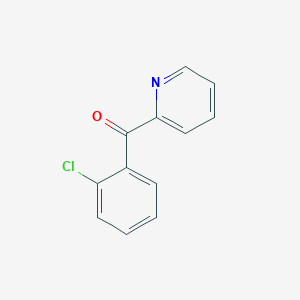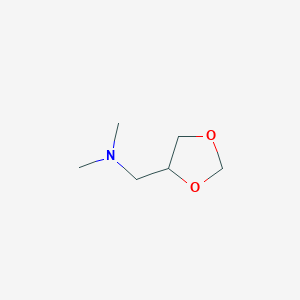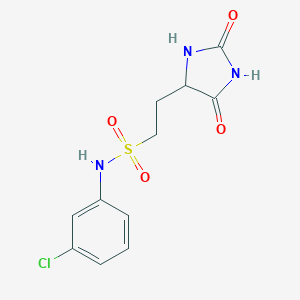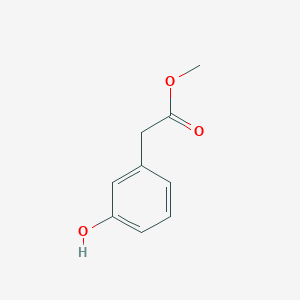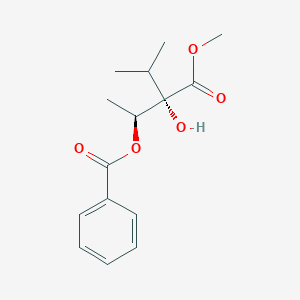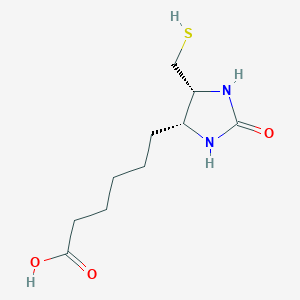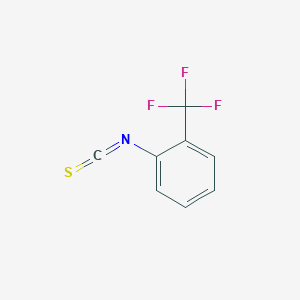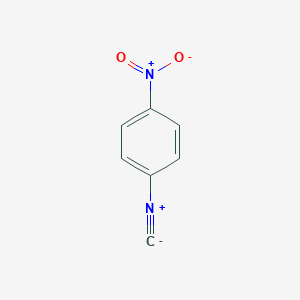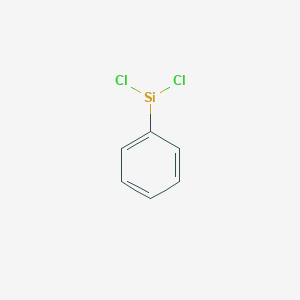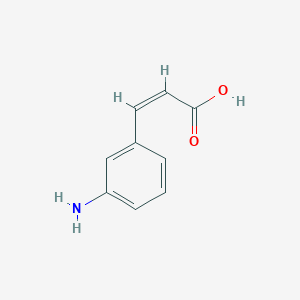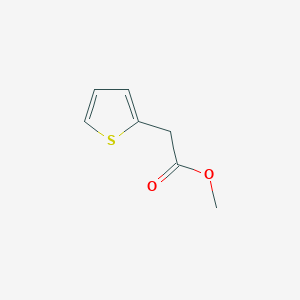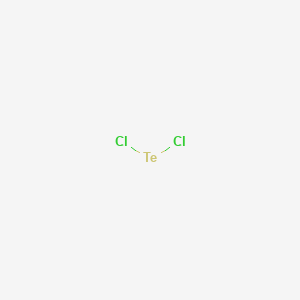
Tellurium dichloride
Overview
Description
Tellurium dichloride is a chloride of tellurium with the chemical formula TeCl2 . It is a black solid that reacts with water . When heated, it melts into a black liquid and vaporizes into a purple gas . The gas consists of monomeric TeCl2 molecules .
Synthesis Analysis
Tellurium dichloride can be produced by reacting tellurium with difluorodichloromethane . It can also be produced by the comproportionation of tellurium and tellurium tetrachloride .
Molecular Structure Analysis
The gas phase of tellurium dichloride consists of monomeric TeCl2 molecules. The Te–Cl bond lengths are 2.329 Å and the Cl–Te–Cl bond angle is 97.0° .
Chemical Reactions Analysis
Tellurium dichloride reacts with barium chloride in water to form barium tellurite . It can also be oxidized to tellurium (IV) chloride .
Physical And Chemical Properties Analysis
Tellurium dichloride is a black solid with a molar mass of 198.50 g·mol−1 . It has a density of 6.9 g·cm−3 . It melts at 208 °C and boils at 328 °C . It reacts with water and diethyl ether, but is insoluble in tetrachloromethane .
Scientific Research Applications
Anti-Cancer Phototherapy
Tellurium nanomaterials, which can be synthesized from Tellurium dichloride, have unique advantages including high carrier mobility, excellent optical properties, and high specific surface areas . These properties make them particularly useful in the field of tumor phototherapy . The application of tellurium nanomaterials in tumor phototherapy includes photothermal therapy, photodynamic therapy, photo-triggered molecule delivery, and synergetic therapy .
Nanomaterial Synthesis
Tellurium dichloride can be used in the synthesis of tellurium nanomaterials. Various methods such as hydrothermal and solvothermal methods, microwave-assisted synthesis, thermal evaporation, vapor deposition, and dissolution recrystallization have been developed to achieve the synthesis of 1D Te nanomaterials, including nanowires, nanotubes, and nanoribbons .
Fabrication of Modern Devices
Tellurium nanostructures, as narrow bandgap semiconductors, have numerous potential applications in the fabrication of many modern devices . Their structure-determined nature makes functional Te nanomaterials an attractive candidate for modern applications .
Chemical Transformation Templates
Tellurium nanostructures can be used as chemical transformation templates to access a huge family of nanowires/nanotubes .
Batteries
Tellurium nanostructures have potential applications in batteries .
Photodetectors
Tellurium nanostructures can be used in photodetectors .
Ion Detection and Removal
Tellurium nanostructures can be used for ion detection and removal .
Thermoelectric Devices
Tellurium nanostructures can be used in thermoelectric devices .
Mechanism of Action
Target of Action
Tellurium dichloride (TeCl2) is a chloride of tellurium It’s known that tecl2 can react with various substances, including water , and other compounds such as barium chloride to form barium tellurite .
Mode of Action
The mode of action of TeCl2 is primarily through its reactions with other substances. When TeCl2 comes into contact with water, it reacts and undergoes changes . It can also be oxidized to tellurium (IV) chloride . The gas consists of monomeric TeCl2 molecules with Te–Cl bond lengths of 2.329 Å and a Cl–Te–Cl bond angle of 97.0° .
Biochemical Pathways
It’s known that tellurium compounds can cause direct damage to the dna with mutagenic effects in bacteria, and are clastogenic in mammalian cells . More research is needed to fully understand the biochemical pathways affected by TeCl2.
Pharmacokinetics
It’s known that tellurium and its inorganic compounds are metabolized only slowly and eliminated via the urine, faeces, sweat, and expired air in the form of dimethyl telluride
Result of Action
The result of TeCl2’s action depends on its interactions with other substances. For example, when it reacts with water, it undergoes changes and can be oxidized . In humans, after the intake of tellurium, characteristic toxic symptoms occur such as a garlic-like odour to the breath, perspiration and excrement, as well as nausea, vomiting, weight loss, greyish-black discoloration of the mucosa, and alopecia, which may persist over a long period .
Action Environment
The action of TeCl2 can be influenced by environmental factors. For instance, the presence of water can trigger reactions . Also, the environmental actions of tellurium have significant gaps for instance, its existence and effects in various environmental sections related to mining, handling and removal and disposal methods . More research is needed to understand how environmental factors influence the action, efficacy, and stability of TeCl2.
Safety and Hazards
Future Directions
properties
IUPAC Name |
chloro tellurohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2Te/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLPBEHPTWIBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Te]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TeCl2, Cl2Te | |
| Record name | tellurium(II) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tellurium(II)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143068 | |
| Record name | Tellurium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black solid; [Merck Index] | |
| Record name | Tellurium dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17870 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tellurium dichloride | |
CAS RN |
10025-71-5 | |
| Record name | Tellurium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tellurium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELLURIUM DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T7J7SHH1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of Tellurium Dichloride?
A1: Tellurium Dichloride is represented by the molecular formula TeCl2 and has a molecular weight of 269.40 g/mol. []
Q2: What is the typical crystal structure of Tellurium Dichloride derivatives?
A2: Many diorganotellurium(IV) dihalides, including Tellurium Dichloride derivatives, often exhibit a distorted square planar geometry around the tellurium atom. []
Q3: Can you provide an example of a Tellurium Dichloride derivative whose structure has been determined by X-ray diffraction?
A3: Yes, the crystal structure of bis(p-methoxyphenyl)tellurium dichloride ((p-MeOC6H4)2TeCl2) has been determined by single crystal X-ray studies. This compound crystallizes in the triclinic system with space group P-1. [, ]
Q4: How does Tellurium Tetrachloride react with cyclohexene?
A4: Tellurium Tetrachloride adds to cyclohexene to form a mixture of 2-chlorocyclohexyltellurium trichloride and bis(trans-2-chlorocyclohexyl)tellurium dichloride. [, ]
Q5: Can Tellurium Dichloride derivatives be used for carbon-carbon bond formation?
A5: Yes, bis(acylmethyl)- and bis[(alkoxycarbonyl)methyl]tellurium dichlorides are useful reagents for the formation of new carbon-carbon bonds. []
Q6: How does the addition of Tellurium Tetrachloride to acetylene proceed?
A6: The addition of Tellurium Tetrachloride to acetylene occurs in a stereospecific anti-addition manner, leading to the formation of E-2-chlorovinyltellurium trichloride and E,E-bis(2-chlorovinyl)tellurium dichloride. The selectivity for each product can be controlled by adjusting the reaction conditions. [, ]
Q7: Are there examples of Tellurium Dichloride derivatives being used to synthesize heterocyclic compounds?
A7: Yes, dibenzoyltellurium diiodide, synthesized from dibenzoyltellurium dichloride, reacts with diamines to produce novel heterocyclic systems containing tellurium as a heteroatom. []
Q8: Can Tellurium Dichloride derivatives be used in the synthesis of tellurides?
A8: Yes, acylmethyl(aryl)tellurium dichlorides can be reduced to their corresponding tellurides. For instance, the reduction of (i-PrCOCH2)ArTeCl2 leads to the formation of (i-PrCOCH2)ArTe. These tellurides can further react with halogens to yield the corresponding dihalides. []
Q9: What is the role of Tellurium Dichloride in the synthesis of Δ3-1,3,4-telluradiazolines?
A9: Tellurium Dichloride reacts with sterically hindered hydrazones in the presence of triethylamine to produce Δ3-1,3,4-telluradiazolines. This reaction likely proceeds through a 1,3-dipolar cycloaddition of telluroketones, generated in situ, with diazo compounds. []
Q10: How do Tellurium Dichloride derivatives interact with phosphonium ylides?
A10: Tellurium Tetrachloride reacts with methylenetriphenylphosphorane (a phosphonium ylide) to form a series of complexes including dichlorobis(methylenetriphenylphosphorane)tellurium dichloride, chlorotris(methylenetriphenylphosphorane)tellurium trichloride, and tetrakis(methylenetriphenylphosphorane)tellurium tetrachloride. X-ray photoelectron spectroscopy studies suggest that the phosphonium ylide acts as an electron donor in these complexes. [, ]
Q11: Are there any applications of Tellurium Dichloride derivatives in material science?
A11: The reaction of bis(p-methoxyphenyl)tellurium dichloride with 1,1,2,3,3-pentamethyltrimethylenephosphinic acid produces a 12-membered macrocycle. This macrocycle exhibits interesting structural features, including Te-X interactions that stabilize halide atoms above and below the macrocyclic plane. []
Q12: Can Tellurium Dichloride derivatives be used in catalytic applications?
A12: Research suggests that a liphophilic organotelluroxane macrocycle, synthesized from bis(p-methoxyphenyl)tellurium dichloride, can act as an electrocatalyst for proton reduction in organic media, highlighting a potential application in hydrogen evolution reactions. []
Q13: What analytical techniques are used to characterize Tellurium Dichloride derivatives?
A13: Various spectroscopic techniques are employed for the characterization of Tellurium Dichloride derivatives. These include nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 125Te NMR; infrared (IR) spectroscopy; and mass spectrometry. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dioxaspiro[4.6]undeca-6,10-diene](/img/structure/B156767.png)
